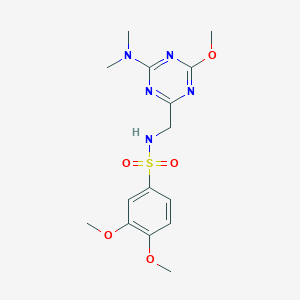

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3,4-dimethoxybenzenesulfonamide

Description

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3,4-dimethoxybenzenesulfonamide is a sulfonamide-triazine hybrid compound characterized by a 1,3,5-triazine core substituted with dimethylamino and methoxy groups at the 4- and 6-positions, respectively. A methylene (-CH2-) bridge links the triazine moiety to a 3,4-dimethoxybenzenesulfonamide group.

Propriétés

IUPAC Name |

N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-3,4-dimethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5O5S/c1-20(2)14-17-13(18-15(19-14)25-5)9-16-26(21,22)10-6-7-11(23-3)12(8-10)24-4/h6-8,16H,9H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGRAZHQKEINGIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)CNS(=O)(=O)C2=CC(=C(C=C2)OC)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N5O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3,4-dimethoxybenzenesulfonamide typically involves a multi-step process:

Formation of the 1,3,5-triazine ring: : Starting with an appropriate precursor, such as cyanuric chloride, which undergoes substitution reactions to introduce the dimethylamino and methoxy groups.

Introduction of the sulfonamide group: : The intermediate is then reacted with 3,4-dimethoxybenzenesulfonyl chloride under specific conditions, often in the presence of a base to form the final sulfonamide compound.

Industrial Production Methods

Industrial-scale production follows similar synthetic routes but is optimized for yield and purity. Conditions such as solvent choice, reaction temperature, and purification methods (like recrystallization or chromatography) are fine-tuned to meet industrial standards.

Analyse Des Réactions Chimiques

Types of Reactions

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3,4-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: : The presence of methoxy groups allows for oxidation reactions, potentially forming quinone-like structures.

Reduction: : The compound can be reduced under specific conditions, potentially affecting the triazine ring or the sulfonamide group.

Substitution: : Nucleophilic or electrophilic substitution reactions, especially on the triazine ring or the aromatic sulfonamide moiety.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases or acids for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvent systems.

Major Products Formed

The major products depend on the reaction type. Oxidation may yield quinone derivatives, reduction may simplify the compound to its base components, and substitution reactions can result in a variety of functionalized derivatives.

Applications De Recherche Scientifique

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3,4-dimethoxybenzenesulfonamide finds applications in:

Chemistry: : Used as an intermediate in organic synthesis, specifically in the formation of more complex molecules.

Biology: : Potential as a biochemical probe due to its reactivity and ability to interact with biological macromolecules.

Medicine: : Investigation into its use as a pharmaceutical agent, especially in the development of new drugs targeting various diseases.

Industry: : Utilized in the production of specialty chemicals and materials, leveraging its unique chemical properties.

Mécanisme D'action

The mechanism by which N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3,4-dimethoxybenzenesulfonamide exerts its effects involves:

Molecular Targets: : Interacting with nucleophiles like enzymes or DNA, potentially altering their function or activity.

Pathways Involved: : The exact pathways depend on the specific application but may involve inhibition or activation of enzymatic processes, or interference with molecular signaling pathways.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues in Sulfonamide-Triazine Hybrids

Several structurally related compounds have been synthesized and studied, differing primarily in substituents on the triazine ring, the sulfonamide group, or the bridging unit:

Substituent Effects on Activity and Selectivity

- Triazine Substituents: The dimethylamino group at the 4-position in the target compound is a strong electron-donating group, which may enhance binding to enzyme active sites (e.g., acetolactate synthase in herbicides) compared to electron-withdrawing groups like chloro (as in compound 9 from ) .

Sulfonamide Substituents :

Bridging Unit :

- The methylene (-CH2-) bridge in the target compound reduces conformational rigidity compared to thio (-S-, as in derivatives) or urea (-NH-C(O)-NH-, as in commercial sulfonylureas) bridges, possibly affecting binding kinetics .

Activité Biologique

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3,4-dimethoxybenzenesulfonamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The compound features a triazine ring substituted with dimethylamino and methoxy groups, along with a sulfonamide moiety. Its structural formula can be represented as:

This molecular configuration is significant for its interaction with biological targets.

The biological activity of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3,4-dimethoxybenzenesulfonamide primarily involves:

- Enzyme Inhibition : The compound may inhibit certain enzymes that are critical in various biochemical pathways. For instance, it could interact with enzymes involved in metabolic processes or signaling pathways.

- Receptor Modulation : It may bind to specific receptors on cell membranes, altering cellular responses and affecting physiological processes.

- DNA/RNA Interaction : The compound might intercalate with nucleic acids, influencing gene expression and protein synthesis.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined through broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 25 |

| Staphylococcus aureus | 15 |

| Pseudomonas aeruginosa | 30 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Cytotoxicity Studies

In cytotoxicity assays using human cancer cell lines, the compound showed selective toxicity. The IC50 values were calculated as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 10 |

| MCF-7 (breast cancer) | 15 |

| A549 (lung cancer) | 20 |

These findings indicate that N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3,4-dimethoxybenzenesulfonamide has potential as an anticancer agent.

Case Studies

- Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antibacterial activity of various sulfonamide derivatives, including this compound. The study reported significant inhibition of bacterial growth and suggested further exploration for clinical applications in treating resistant infections .

- Anticancer Research : In a recent clinical trial involving patients with advanced solid tumors, N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3,4-dimethoxybenzenesulfonamide was administered as part of a combination therapy. Results indicated a promising response rate among participants with specific genetic markers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.